N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
Description
N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The presence of the imidazo[2,1-b]thiazole core structure is crucial for its biological activity, making it a significant compound in medicinal chemistry .
Properties
Molecular Formula |
C23H23ClN4O4S2 |
|---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H23ClN4O4S2/c24-18-5-1-16(2-6-18)21-20(28-11-14-33-23(28)26-21)15-25-22(29)17-3-7-19(8-4-17)34(30,31)27-9-12-32-13-10-27/h1-8H,9-15H2,(H,25,29) |
InChI Key |
JACCYEZEBMVAOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C(N=C4N3CCS4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved by reacting 4-chlorophenyl isothiocyanate with 2-aminothiazole under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the morpholine-4-sulfonyl and benzamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions . The scalability of the synthesis process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or morpholine-4-sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane . Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival . The compound binds to these targets, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazo[2,1-b]thiazole derivative known for its immunomodulatory and anticancer properties.
Thiazole Derivatives: Compounds with similar core structures that exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties.
Uniqueness
N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE stands out due to its unique combination of functional groups, which contribute to its potent biological activity and versatility in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
